molecular formula C13H7Cl2FO2 B8015893 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid

Cat. No.: B8015893
M. Wt: 285.09 g/mol
InChI Key: PFMYKQMYCHZARW-UHFFFAOYSA-N
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Description

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid (molecular formula: C₁₃H₇Cl₂FO₂, molar mass: 285.1 g/mol) is a halogenated biphenyl carboxylic acid derivative. Its structure features a biphenyl core with chlorine substituents at the 3' and 5' positions, a fluorine atom at the 2 position, and a carboxylic acid group at the 3 position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(12(10)16)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMYKQMYCHZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Protocol

In this method, 3-bromo-2-fluorobenzoic acid is coupled with 3,5-dichlorophenylboronic acid under palladium catalysis. A typical reaction employs Pd(PPh₃)₄ (1–2 mol%) as the catalyst, K₂CO₃ as the base, and a mixture of dimethylformamide (DMF) and water as the solvent system. The reaction proceeds at 80–90°C for 12–18 hours, achieving yields of 65–75%.

Key Parameters:

ParameterValue/Range
CatalystPd(PPh₃)₄ (1–2 mol%)
BaseK₂CO₃ (2 equiv)
SolventDMF:H₂O (4:1 v/v)
Temperature80–90°C
Reaction Time12–18 hours
Yield65–75%

This method is favored for its regioselectivity and compatibility with functional groups, though the cost of palladium catalysts limits industrial scalability.

Ullmann-Type Coupling for Biphenyl Synthesis

The Ullmann reaction offers a copper-mediated alternative for biphenyl formation, particularly useful for electron-deficient aryl halides.

Copper-Catalyzed Coupling

A mixture of 3-iodo-2-fluorobenzoic acid and 1,3,5-trichlorobenzene is heated with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction affords the biphenyl intermediate in 50–60% yield, which is subsequently hydrolyzed to the carboxylic acid.

Limitations:

  • Requires high temperatures (≥120°C).

  • Lower yields compared to palladium-based methods.

  • Byproducts from decarboxylation or over-halogenation are common.

Halogenation and Functional Group Interconversion

Post-coupling halogenation introduces chlorine atoms at the 3' and 5' positions of the biphenyl system.

Directed Ortho-Metallation-Halogenation

The fluorobenzoic acid intermediate undergoes directed ortho-metallation using LDA (lithium diisopropylamide) at −78°C in THF , followed by quenching with Cl₂ or N-chlorosuccinimide (NCS) . This stepwise approach ensures precise dichlorination at the meta positions relative to the fluorine substituent.

Example Workflow:

  • Metallation : LDA (2.2 equiv), THF, −78°C, 1 hour.

  • Chlorination : NCS (2.5 equiv), −78°C to RT, 6 hours.

  • Yield : 70–80% for dichlorination.

Carboxylic Acid Formation via Oxidation

The final step involves oxidation of a methyl or aldehyde precursor to the carboxylic acid.

Jones Oxidation

A solution of 3',5'-dichloro-2-fluoro-biphenyl-3-methanol in acetone is treated with Jones reagent (CrO₃/H₂SO₄) at 0–5°C. The reaction is quenched with isopropanol, and the carboxylic acid is isolated via acid-base extraction (85–90% yield).

Hypochlorite-Mediated Oxidation

Alternative protocols use NaOCl in acetic acid at 60–70°C for 4–6 hours, achieving comparable yields (80–85%) with reduced environmental impact.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps.

Continuous Flow Reactor Systems

  • Reactor Type : Tubular flow reactor with Pd/C catalyst.

  • Conditions : 100°C, 10 bar pressure, residence time 30 minutes.

  • Advantages : Higher throughput (90% conversion per pass), reduced catalyst loading.

Waste Management

  • Chlorinated byproducts are neutralized with NaOH and precipitated as CaCl₂ .

  • Palladium recovery via ion-exchange resins achieves >95% metal reclamation.

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Suzuki-Miyaura65–75%HighModerate>98%
Ullmann Coupling50–60%LowHigh90–95%
Directed Halogenation70–80%ModerateModerate95–98%
Jones Oxidation85–90%HighLow>99%

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Anhydrous Solvents: To prevent hydrolysis and other side reactions.

    Inert Atmospheres: Such as nitrogen or argon, to maintain reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups attached.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of biphenyl derivatives, including those with substitutions such as fluorine and chlorine. Compounds with biphenyl substitution at specific positions have been shown to act as potent inhibitors of DNA helicases in bacteria such as Staphylococcus aureus and Bacillus anthracis. For instance, a compound structurally similar to 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid demonstrated an IC50 value of 1.0 µM against S. aureus helicase, indicating strong inhibitory activity .

Table 1: Antibacterial Activity of Biphenyl Derivatives

CompoundIC50 (µM)Selectivity Index (SI)
Compound A (similar structure)1.066
Compound B (1,4-biphenyl)1.2533
Compound C (1,2-biphenyl)6.010

The presence of halogen substituents like chlorine and fluorine enhances the biological activity of these compounds, making them promising candidates for further development as antibacterial agents.

Agricultural Sciences

Pesticidal Applications

The synthesis of fluorinated biphenyl derivatives has been explored for their role as intermediates in the development of novel pesticides. For example, a process for preparing 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone has been patented, which utilizes 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid as a precursor . This compound is integral to creating isoxazoline-substituted pesticides known for their efficacy against various agricultural pests.

Table 2: Pesticidal Efficacy of Fluorinated Compounds

Compound NameTarget PestEfficacy (%)
Isoxazoline AAphids85
Isoxazoline BThrips90
Isoxazoline CWhiteflies78

These findings indicate that derivatives of 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid may play a crucial role in enhancing crop protection strategies.

Materials Science

Organic Electronics

Fluorinated biphenyls are increasingly recognized for their applications in organic electronics due to their chemical stability and unique electronic properties. They are used in the manufacture of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. The rigidity and electron-poor nature of these compounds contribute to their effectiveness in electronic applications .

Table 3: Applications in Organic Electronics

ApplicationMaterial TypePerformance Metrics
OLEDsFluorinated BiphenylsHigh efficiency (20%+)
LCDsFluorinated PolymersEnhanced contrast ratios
Organic SemiconductorsBiphenyl DerivativesImproved charge mobility

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity to enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic Acid
  • Molecular Formula : C₁₃H₇Cl₂FO₂ (identical to the target compound).
  • Key Differences : Fluorine is located at the 4 position instead of the 2 position.
  • Impact :
    • Alters dipole moments and intermolecular interactions (e.g., halogen bonding).
    • May affect crystal packing due to differences in substituent spatial arrangement .
2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic Acid
  • Molecular Formula : C₁₃H₇Cl₂FO₂.
  • Key Differences : Chlorines at 2' and 3' positions; carboxylic acid at the 2 position.
  • Impact: Reduced steric hindrance near the carboxylic acid group compared to the target compound. Potential differences in solubility and bioavailability due to altered substituent distribution .

Functional Group Variants

3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde
  • Molecular Formula : C₁₃H₉Cl₂O₂ (hydroxyl and aldehyde groups replace fluorine and carboxylic acid).
  • Impact :
    • Hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • Aldehyde group increases electrophilicity, enabling nucleophilic addition reactions absent in the target compound .
5'-Chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic Acid
  • Molecular Formula: C₁₃H₇ClNO₅.
  • Key Differences: Nitro (NO₂) and hydroxyl (OH) groups at 3' and 2' positions.
  • Impact :
    • Nitro group strongly withdraws electrons, increasing the carboxylic acid's acidity (lower pKa).
    • Hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing specific conformations .

Halogenation and Electronic Effects

2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic Acid
  • Molecular Formula : C₁₄H₇F₅O₂.
  • Key Differences : Trifluoromethyl (CF₃) group at 3'; additional fluorine at 4.
  • Impact :
    • CF₃ group enhances lipophilicity and metabolic stability.
    • Increased electron-withdrawing effects reduce the carboxylic acid's pKa compared to the target compound .
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid
  • Molecular Formula : C₁₄H₇Cl₂F₃O₂.
  • Impact: Combines Cl and CF₃ groups, creating a synergistic electron-withdrawing effect. Potential for enhanced binding to hydrophobic enzyme pockets in drug design .
3-{[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-yl]carbamoyl}thiophene-2-carboxylic Acid
  • Molecular Formula: C₁₉H₁₀F₅NO₄S.
  • Key Differences : Incorporates a thiophene ring and trifluoromethoxy (OCF₃) group.
  • OCF₃ group modulates electronic properties and resistance to enzymatic degradation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target: 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid 3',5'-Cl; 2-F; COOH C₁₃H₇Cl₂FO₂ 285.1 Pharmaceutical intermediate; halogen interactions stabilize crystal packing
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid 3',5'-Cl; 4-F; COOH C₁₃H₇Cl₂FO₂ 285.1 Positional isomer; altered dipole moments
2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic acid 2',4-F; 3'-CF₃; COOH C₁₄H₇F₅O₂ 302.2 High lipophilicity; agrochemical applications
5'-Chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid 5'-Cl; 2'-OH; 3'-NO₂; COOH C₁₃H₇ClNO₅ 300.7 Enhanced acidity; nitro-group reactivity

Research Findings and Implications

  • Synthetic Routes : Halogenation (e.g., ) and Suzuki-Miyaura coupling are common for biphenyl synthesis. The target compound’s analogs often require regioselective halogen placement.
  • Crystallography : Compounds with Cl and F substituents exhibit short intermolecular Cl···Cl or Cl···F contacts (e.g., ), influencing melting points and solubility.
  • Pharmacology: Carboxylic acid derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show improved bioavailability and target binding, as seen in quinolone antibiotics ().

Biological Activity

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is a halogenated biphenyl derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of chlorine and fluorine atoms, influences its biological activity and potential therapeutic applications.

The molecular formula of 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is C13H7Cl2FO2C_{13}H_7Cl_2FO_2. Its synthesis typically involves halogenation reactions and can be achieved through methods like palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of various biphenyl derivatives with distinct functional groups, enhancing its applicability in research .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The halogen atoms can modify the compound's binding affinity to enzymes or receptors, thereby influencing various biochemical pathways. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

Research indicates that 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid may possess anti-inflammatory properties. It has been studied in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs), where its ability to inhibit pro-inflammatory mediators was assessed. The compound's effectiveness in reducing inflammation markers suggests potential use in treating inflammatory diseases .

Neuroprotective Properties

Similar compounds have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to penetrate the blood-brain barrier and interact with neuroinflammatory pathways could position this compound as a candidate for further exploration in neuroprotection .

Case Studies

Several studies have investigated the biological effects of halogenated biphenyl derivatives:

  • Study on Amyloidogenesis : In a study examining amyloid precursor protein interactions, derivatives similar to 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid showed promise in inhibiting amyloid formation, which is crucial in Alzheimer's pathology .
  • Inflammatory Response : Another investigation utilized RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS) to assess the anti-inflammatory activity of biphenyl derivatives. Results indicated that certain modifications enhanced the inhibition of COX-2 and inducible NO synthase (iNOS), highlighting the potential of these compounds in inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Effects
3,5-Dichloro-4-fluoronitrobenzeneAnti-inflammatoryInhibition of COX enzymes
2,4-Dichloro-5-fluoronitrobenzeneAntipyreticReduction of fever through prostaglandin inhibition
3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acidAnti-inflammatory, NeuroprotectivePotential for treating Alzheimer's disease

Q & A

Q. What synthetic methodologies are recommended for preparing 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid in academic settings?

A two-step approach is commonly employed:

  • Step 1 : Suzuki-Miyaura cross-coupling of a halogenated biphenyl precursor (e.g., 3-bromo-2-fluorobiphenyl) with a boronic acid bearing 3,5-dichloro substituents. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C .
  • Step 2 : Oxidation of the resulting intermediate to the carboxylic acid. For example, a methyl ester intermediate can be hydrolyzed using aqueous NaOH in methanol under reflux, followed by acidification with HCl to precipitate the product . Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorine retention .

Q. How can researchers optimize purification to achieve >95% purity for this compound?

  • Recrystallization : Use a solvent system like ethanol/water (4:1 v/v) to exploit differences in solubility. The compound’s aromatic and halogenated structure favors crystallization at low temperatures (0–4°C).
  • Column Chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:1) to separate by-products. Monitor fractions via TLC (Rf ~0.3 in hexane:EtOAc 2:1) .
  • Final Purity Check : Use LC-MS to confirm molecular ion peaks ([M-H]⁻ at m/z 327) and quantify impurities .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups). Fluorine’s inductive effect splits signals in the 7.0–8.5 ppm range for ¹H NMR .
  • ¹⁹F NMR : A singlet near -110 ppm confirms the presence of the fluorine substituent .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O-H stretch (broad, ~2500–3000 cm⁻¹) .
  • Elemental Analysis : Validate C, H, Cl, and F percentages (theoretical: C 50.41%, H 2.14%, Cl 21.73%, F 5.83%) .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in derivatization reactions?

  • Electron-Withdrawing Effects : The 3',5'-dichloro and 2-fluoro groups reduce electron density at the biphenyl core, making the carboxylic acid less nucleophilic. This necessitates stronger conditions for esterification (e.g., DCC/DMAP in DCM) or amidation (HATU/DIPEA) .
  • Steric Hindrance : The 3-carboxylic acid group’s proximity to bulky substituents may limit access to the reactive site, requiring optimized catalysts (e.g., DMAP for ester synthesis) .

Q. What strategies address contradictions in reported biological activities of halogenated biphenyl carboxylic acids?

  • Comparative Studies : Test the compound alongside analogs (e.g., 3',5'-difluoro or non-halogenated versions) under identical assay conditions to isolate substituent effects .
  • Purity Reassessment : Contradictory results may arise from undetected impurities (e.g., residual Pd from synthesis). Use ICP-MS to quantify metal traces and repurify if necessary .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .

Q. How can researchers design experiments to study the compound’s potential as an enzyme inhibitor?

  • Target Selection : Prioritize enzymes with known sensitivity to halogenated aromatics (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
  • Assay Design : Use fluorescence-based inhibition assays (e.g., competitive binding with a fluorescent substrate) at varying pH levels (4–8) to assess pH-dependent activity .
  • Structural Analysis : Co-crystallize the compound with the target enzyme and perform X-ray crystallography to identify binding interactions (e.g., halogen bonding with active-site residues) .

Methodological Notes

  • Synthesis Caution : Fluorine’s lability under basic conditions requires careful pH control during hydrolysis to prevent defluorination .
  • Analytical Cross-Validation : Discrepancies between NMR and HPLC data may indicate polymorphism; use powder XRD to confirm crystalline consistency .
  • Biological Studies : Always include a non-halogenated biphenyl control to differentiate halogen-specific effects from general aromatic interactions .

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